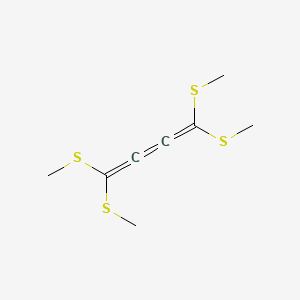![molecular formula C23H37FO4Si B14214269 Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol CAS No. 820241-91-6](/img/structure/B14214269.png)
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol is a complex organic compound with a unique structure that includes a fluoro-substituted phenoxy group and a trimethylsilylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol typically involves multiple steps, starting with the preparation of the fluoro-substituted phenoxy intermediate. This intermediate is then reacted with a decanol derivative under specific conditions to introduce the trimethylsilylethynyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluoro and trimethylsilylethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
Applications De Recherche Scientifique
Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and trimethylsilylethynyl groups may play a role in modulating the compound’s reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid;10-[2-chloro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-bromo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
- Acetic acid;10-[2-iodo-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol
Uniqueness
The presence of the fluoro group in acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
820241-91-6 |
|---|---|
Formule moléculaire |
C23H37FO4Si |
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol |
InChI |
InChI=1S/C21H33FO2Si.C2H4O2/c1-25(2,3)17-14-19-12-13-21(20(22)18-19)24-16-11-9-7-5-4-6-8-10-15-23;1-2(3)4/h12-13,18,23H,4-11,15-16H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
DGBHQPBXSONJIB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C[Si](C)(C)C#CC1=CC(=C(C=C1)OCCCCCCCCCCO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



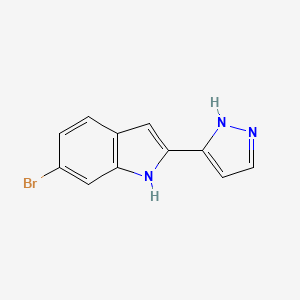

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
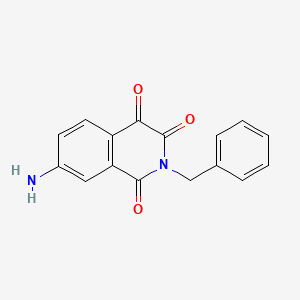
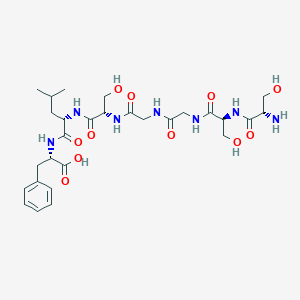

![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
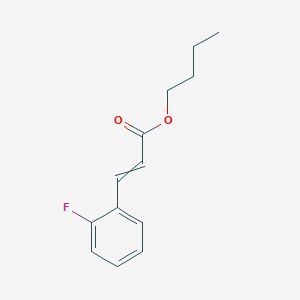
![S-[2,5-Bis(hydroxymethoxy)phenyl]-L-cysteine](/img/structure/B14214245.png)
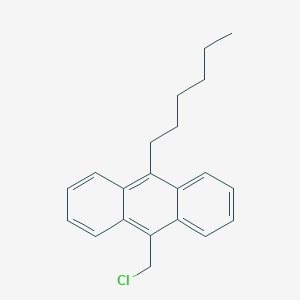
![1H-Indole-2-carboxamide, 5-chloro-3-[(3,5-dimethylphenyl)thio]-](/img/structure/B14214261.png)

